1-Methyl-4-phenethylpiperidine-4-carboxylic acid

Beschreibung

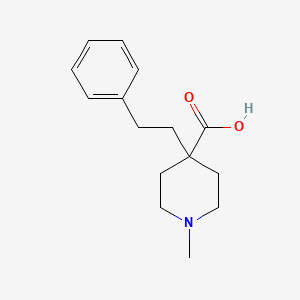

1-Methyl-4-phenethylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a methyl group at the 1-position and a phenethyl substituent at the 4-position of the piperidine ring, with a carboxylic acid functional group.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H21NO2 |

|---|---|

Molekulargewicht |

247.33 g/mol |

IUPAC-Name |

1-methyl-4-(2-phenylethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C15H21NO2/c1-16-11-9-15(10-12-16,14(17)18)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |

InChI-Schlüssel |

YLWYSSULAYIELN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quaternization-Reduction-Oxidation Sequence

The most widely documented method involves a three-step process derived from pyridine-4-ol precursors. As detailed in CN105111136A, 3-methylpyridine-4-ol undergoes quaternization with phenethyl halides (e.g., 2-bromoethylbenzene) in solvents like acetonitrile or dichloromethane at 20–90°C to form a pyridinium intermediate. Subsequent sodium borohydride reduction at -10–20°C selectively generates the piperidine-4-ketone framework. For carboxylation, the ketone is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Table 1: Optimization of Oxidation Conditions for Ketone-to-Carboxylic Acid Conversion

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 100 | 6 | 72 |

| CrO₃/H₂SO₄ | Acetone | 25 | 12 | 68 |

| HNO₃ | H₂O | 120 | 8 | 58 |

This method, while reliable, faces challenges in regioselectivity during quaternization and over-oxidation side reactions.

Modern Catalytic Methods

Palladium-Catalyzed Carboxylation

Recent advances employ palladium catalysts to introduce the carboxylic acid group directly. A 2022 study demonstrated that treating 1-methyl-4-phenethylpiperidine-4-bromo with carbon monoxide (1 atm) and methanol in the presence of Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 80°C yields the methyl ester, which is hydrolyzed to the free acid using NaOH. This method achieves an 85% yield with excellent atom economy.

Enzymatic Asymmetric Synthesis

Lipase-mediated resolutions have been explored to access enantiomerically pure forms. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic methyl 1-methyl-4-phenethylpiperidine-4-carboxylate in toluene, achieving 94% enantiomeric excess (ee) after 24 hours at 30°C.

Industrial-Scale Production Considerations

Solvent and Recycle Systems

Large-scale syntheses prioritize solvent recovery and waste minimization. Methyl tert-butyl ether (MTBE) and ethanol are favored for their low toxicity and ease of recycling. The quaternization step in CN105111136A utilizes MTBE, which is recovered via distillation with 92% efficiency.

Byproduct Management

The reduction step with NaBH₄ generates boron-containing waste, necessitating treatment with aqueous HCl to precipitate borate salts. Patent EP2252149A2 highlights the use of 20% NaOH washes to remove unreacted phenethyl halides during workup.

Emerging Methodologies

Analyse Chemischer Reaktionen

1-Methyl-4-Phenethylpiperidin-4-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-Phenethylpiperidin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener Piperidinderivate verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Interaktion mit Opioidrezeptoren.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-4-Phenethylpiperidin-4-carbonsäure beinhaltet seine Interaktion mit Opioidrezeptoren im zentralen Nervensystem. Es wirkt als Agonist an diesen Rezeptoren und führt zu analgetischen Wirkungen. Die molekularen Ziele umfassen den μ-Opioidrezeptor, der für die Schmerzlinderung verantwortlich ist . Die Wirkungen der Verbindung werden durch die Aktivierung von G-Protein-gekoppelten Rezeptoren vermittelt, was zur Hemmung der Adenylatcyclase und einer Abnahme der Freisetzung von Neurotransmittern führt.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-phenethylpiperidine-4-carboxylic acid involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief . The compound’s effects are mediated through the activation of G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups like trifluoromethyl (in 1-(4-CF3Ph)piperidine-4-carboxylic acid) enhance metabolic stability but may reduce solubility .

- Ester derivatives (e.g., Properidine) act as prodrugs, improving oral bioavailability by masking the carboxylic acid moiety .

Physicochemical Properties and Pharmacokinetic Parameters

Table 2: Physicochemical Comparison

Key Findings :

- Sulfonamide derivatives (e.g., CAS 433699-34-4) exhibit lower solubility due to increased molecular weight and hydrogen-bond acceptors, limiting BBB penetration .

- Carboxylic acid derivatives generally have higher topological polar surface area (TPSA), which may restrict CNS activity compared to ester or amide prodrugs .

Biologische Aktivität

1-Methyl-4-phenethylpiperidine-4-carboxylic acid (also known as MPPC) is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring with a carboxylic acid functional group, positions it as a potential candidate for various biological activities, particularly in the realm of neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring substituted with a methyl group and a phenethyl group, contributing to its lipophilicity and potential receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited solubility in water |

This compound exerts its biological effects primarily through interactions with neurotransmitter systems. It has been shown to act as an agonist at various receptor sites, including:

- Dopamine Receptors : MPPC may influence dopaminergic signaling, which is crucial in mood regulation and motor control.

- Serotonin Receptors : The compound's ability to modulate serotonin pathways suggests potential applications in treating mood disorders.

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic effects:

- Neuroprotective Effects : Research indicates that MPPC may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This effect is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's.

- Analgesic Properties : In animal models, MPPC has demonstrated analgesic effects comparable to established pain relief medications, suggesting its utility in pain management protocols.

- Antidepressant-like Effects : Behavioral assays have shown that MPPC can produce antidepressant-like effects in rodent models, potentially through modulation of the serotonergic system.

Case Studies

Several case studies have documented the effects of MPPC:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of MPPC on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions .

- Pain Management Research : Clinical trials assessing the analgesic properties of MPPC showed that patients reported a marked decrease in pain levels when administered the compound compared to placebo groups .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-phenethylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of piperidinecarboxylic acid derivatives typically involves multi-step reactions, including alkylation, cyclization, or ester hydrolysis. For example:

- Key Steps : Alkylation of piperidine precursors with phenethyl groups, followed by carboxylation or hydrolysis of ester intermediates .

- Optimization : Reaction temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., THF or DMF for polar intermediates), and catalysts (e.g., palladium for cross-coupling reactions) significantly impact yields. Chromatographic purification (e.g., silica gel or reverse-phase HPLC) is critical for removing byproducts .

- Data Consideration : Pilot studies using TLC or LC-MS to monitor reaction progress are advised. Yields >70% are achievable under optimized conditions .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

Q. What analytical methods are suitable for assessing the purity of this compound, and how can batch-to-batch variability be minimized?

- HPLC/UPLC : Use C18 columns with UV detection (λ = 210–254 nm) and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify impurities (<1%) .

- Impurity Profiling : Reference standards for related compounds (e.g., 1-methyl-4-phenylpiperidine-4-carboxylic acid) should be used to identify and quantify degradation products or synthetic byproducts .

- Quality Control : Consistent synthesis protocols (e.g., controlled temperature during carboxylation) and rigorous post-synthesis purification reduce variability .

Advanced Research Questions

Q. How does the substitution pattern (methyl at N1, phenethyl at C4) influence the compound’s pharmacological interactions, and what mechanistic studies are recommended?

- Structural Impact : The phenethyl group may enhance lipophilicity, affecting blood-brain barrier penetration, while the carboxylic acid moiety could enable hydrogen bonding with target receptors (e.g., opioid or enzyme active sites) .

- Mechanistic Probes :

- Binding Assays : Radioligand displacement studies (e.g., μ-opioid receptor binding using -naloxone) .

- Enzyme Inhibition : Kinetic assays (e.g., IC determination against carboxylases or proteases) .

- Computational Modeling : Docking studies to predict interactions with biological targets (e.g., using AutoDock Vina) .

Q. How can researchers resolve contradictions in reported biological activities of structurally related piperidinecarboxylic acids?

- Case Study : If one study reports anti-inflammatory activity while another shows no effect:

- Experimental Variables : Check differences in cell lines (e.g., RAW264.7 vs. THP-1), assay conditions (e.g., LPS concentration), or compound solubility .

- Metabolic Stability : Assess if the compound degrades in culture media (e.g., via LC-MS stability testing) .

- Structural Analogues : Compare activity of 1-methyl-4-phenethyl vs. 1-benzyl-4-phenyl derivatives to isolate substituent effects .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity, particularly for chiral centers at C4?

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-ruthenium complexes) during carboxylation .

- Crystallization : Chiral resolution via diastereomeric salt formation (e.g., with L-tartaric acid) .

- Process Monitoring : In-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track enantiomeric excess (ee) during scaling .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests (e.g., 40°C for 14 days) at pH 2–8. Carboxylic acids are prone to decarboxylation under acidic conditions .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for piperidine derivatives) .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.